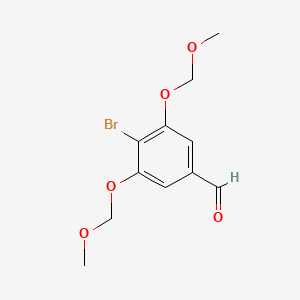

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and two methoxymethoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of a suitable benzaldehyde precursor followed by the introduction of methoxymethoxy groups. One common method involves the bromination of 3,5-dimethoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then treated with methoxymethyl chloride in the presence of a base to introduce the methoxymethoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.

Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzaldehyde derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and methoxymethoxy groups influence the compound’s reactivity and binding affinity to various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-methylbenzoic acid

- 3,4-Bis(methoxymethoxy)-5-(bromomethyl)benzaldehyde

- 4-Bromo-3-methylbenzonitrile

Uniqueness

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of both bromine and methoxymethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The methoxymethoxy groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions .

Actividad Biológica

4-Bromo-3,5-bis(methoxymethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of methoxymethoxy-substituted benzaldehydes. The compound can be synthesized through various methods, including the reaction of 4-hydroxybenzaldehyde derivatives with bromomethyl ether in the presence of bases such as sodium hydride or barium hydroxide .

Antimicrobial Properties

Research indicates that derivatives of 4-bromo compounds often exhibit significant antimicrobial activity. For instance, studies have shown that certain bromo-substituted benzaldehydes demonstrate effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The presence of the bromo group enhances the lipophilicity and reactivity of these compounds, contributing to their antimicrobial efficacy.

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit specific enzymes. For example, it has been tested as an inhibitor of laccase from Trametes versicolor, an enzyme involved in plant pathogen activity. The compound showed competitive inhibition, indicating potential use in agricultural applications to control plant diseases .

Study on Anticancer Activity

A study focused on the anticancer properties of related compounds found that certain derivatives exhibited cytotoxic effects on cancer cell lines. Specifically, compounds with similar structural features demonstrated significant inhibition of cell proliferation at micromolar concentrations . This suggests that this compound may also possess anticancer properties worth exploring further.

In Vivo Studies

In vivo studies have assessed the effects of this compound on animal models. One study indicated that administration led to observable changes in biochemical markers associated with inflammation and oxidative stress . These findings support the hypothesis that this compound may exert protective effects against oxidative damage.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.

- Enzyme Inhibition : By inhibiting laccase and potentially other enzymes, the compound can disrupt metabolic pathways critical for pathogen survival.

- Cell Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and apoptosis.

Propiedades

Fórmula molecular |

C11H13BrO5 |

|---|---|

Peso molecular |

305.12 g/mol |

Nombre IUPAC |

4-bromo-3,5-bis(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)4-10(11(9)12)17-7-15-2/h3-5H,6-7H2,1-2H3 |

Clave InChI |

MGZPEZPAKJMGPE-UHFFFAOYSA-N |

SMILES canónico |

COCOC1=CC(=CC(=C1Br)OCOC)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.